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Compound of Interest

2-Fluoro-4-morpholinobenzoic
Acid

Cat. No.: B1441508

Compound Name:

Introduction

2-Fluoro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential
applications in medicinal chemistry and materials science. The presence of a fluorine atom, a
morpholine ring, and a carboxylic acid group on the benzene ring imparts unique electronic and
structural properties to the molecule. A thorough spectroscopic characterization is essential for
confirming its chemical identity, purity, and for understanding its molecular structure and
reactivity. This application note provides a detailed guide to the expected spectroscopic data
(NMR, IR, MS) for 2-Fluoro-4-morpholinobenzoic acid and outlines the protocols for their
acquisition.

Predicted Spectroscopic Data

Due to the specific nature of this compound, publicly available, comprehensive spectroscopic
data is limited. Therefore, the following data is predicted based on the analysis of structurally
similar compounds, including various substituted fluorobenzoic acids and morpholine-
containing aromatic compounds.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Fluoro-4-morpholinobenzoic acid, 1H, 13C, and *°F NMR are particularly
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informative.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons and the protons of the morpholine ring.

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)
~12-13 Singlet, broad 1H -COOH

Aromatic H (adjacent
~7.8-8.0 Doublet of doublets 1H

to COOH)

Aromatic H (adjacent
~6.7-6.9 Doublet of doublets 1H

toF)

Aromatic H (adjacent
~6.6-6.8 Doublet 1H )

to morpholine)
~3.8-4.0 Triplet 4H Morpholine (-O-CHz-)
~3.2-3.4 Triplet 4H Morpholine (-N-CH2-)

Causality behind assignments: The acidic proton of the carboxylic acid is expected to appear
as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit splitting
patterns (coupling) due to the adjacent fluorine and other protons. The protons on the
morpholine ring will appear as two distinct triplets due to their different chemical environments
(adjacent to oxygen vs. nitrogen).

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number
and types of carbon atoms in the molecule.
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Chemical Shift (6, ppm) Assighment
~165-170 -COOH

~160-165 (d, tJCF) Aromatic C-F
~150-155 Aromatic C-N
~130-135 Aromatic C-H
~115-125 Aromatic C-H
~110-120 (d, 2JCF) Aromatic C-H
~100-110 (d, 2JCF) Aromatic C-H

~66-68 Morpholine (-O-CHz-)
~48-52 Morpholine (-N-CH2-)

Causality behind assignments: The carbonyl carbon of the carboxylic acid will be the most
downfield signal. The carbon directly bonded to the fluorine atom will appear as a doublet with
a large coupling constant (*fJCF). Other aromatic carbons will also show smaller couplings to
the fluorine atom (2JCF, 3JCF). The carbons of the morpholine ring will have characteristic
chemical shifts.

19F NMR (Fluorine NMR): The *°F NMR spectrum is a sensitive technique for observing fluorine

atoms.
Chemical Shift (6, ppm) Multiplicity
-110to -120 Multiplet

Causality behind assignments: The chemical shift of the fluorine atom is influenced by its
electronic environment on the aromatic ring.[7][8] The signal will be split by the adjacent
aromatic protons.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Fluoro-4-morpholinobenzoic acid is expected to show characteristic
absorption bands for the carboxylic acid, the aromatic ring, the C-F bond, and the morpholine

group.

Wavenumber (cm~12) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad dimer)

1680-1710 Strong C=0 stretch (carboxylic acid)
1550-1600 Medium-Strong C=C stretch (aromatic ring)
1200-1300 Strong C-O stretch (carboxylic acid)
1200-1250 Strong C-F stretch (aryl fluoride)
1100-1150 Strong C-N stretch (aryl amine)
1050-1150 Strong C-O-C stretch (ether in

morpholine)

Causality behind assignments: The broad O-H stretch is a hallmark of the hydrogen-bonded
carboxylic acid dimer.[9][10][11][12][13] The strong carbonyl absorption confirms the presence
of the carboxylic acid. The other bands correspond to the vibrations of the various bonds within
the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and elucidating the structure.
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miz Interpretation
225.08 [M]*, Molecular ion
208.08 [M-OH]*

180.08 [M-COOH]*

86.06 [Morpholine-H]*

Causality behind fragmentation: In electron ionization (EI) MS, the molecular ion is expected at
m/z 225.08. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl
radical (-OH) and the loss of the entire carboxyl group (-COOH).[14][15] The morpholine ring
can also fragment, leading to characteristic ions.[16][17][18]

Experimental Protocols

The following protocols are designed to be self-validating and provide high-quality
spectroscopic data.

NMR Spectroscopy Protocol
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[19][20][21][22][23]

Sample Preparation:

Weighing: Accurately weigh 10-20 mg of 2-Fluoro-4-morpholinobenzoic acid for tH NMR
and 50-100 mg for 3C NMR.[19][20]

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds, CDCIs, or Methanol-d4). The choice of solvent can affect the chemical shifts.

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.[20][21]

o Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

e Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS)
for referencing the chemical shifts to O ppm.
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e Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameters:
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 8-16.
o Relaxation delay: 1-2 seconds.
e 13C NMR:
o Pulse sequence: Proton-decoupled pulse experiment.
o Number of scans: 1024-4096 (due to the low natural abundance of 13C).
o Relaxation delay: 2-5 seconds.
e F NMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Reference: CFCls (trichlorofluoromethane) at 0 ppm.[7][24]

Caption: NMR Experimental Workflow.

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid
samples with minimal preparation.[25][26][27]

Sample Preparation and Data Acquisition:
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e Background Scan: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 2-Fluoro-4-morpholinobenzoic acid
onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

o Data Collection: Acquire the IR spectrum over the range of 4000-400 cm~1.

¢ Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after
the measurement.[28][29]

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry Protocol

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules like 2-
Fluoro-4-morpholinobenzoic acid.[30][31][32][33][34]

Sample Preparation:

o Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Filtration: Filter the solution through a 0.2 um syringe filter to remove any particulate matter.
Instrument Parameters:

« lonization Mode: Electrospray lonization (ESI), positive or negative ion mode.

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

« Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Caption: ESI-MS Experimental Workflow.

Conclusion

This application note provides a comprehensive overview of the expected spectroscopic data
for 2-Fluoro-4-morpholinobenzoic acid and detailed protocols for their acquisition. The
provided information serves as a valuable resource for researchers and scientists involved in
the synthesis, characterization, and application of this and structurally related compounds. The
combination of NMR, IR, and MS provides a powerful and complementary approach for
unambiguous structure elucidation and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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